N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide
Description
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide (CAS: 339022-45-6) is a nitro-substituted imidazo[2,1-b]thiazole derivative with the molecular formula C₈H₈N₄O₃S₂ and a molecular weight of 272.31 g/mol . This compound belongs to the imidazo[2,1-b]thiazole family, a heterocyclic scaffold known for its diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a nitro group at the 5-position of the imidazothiazole core and a sulfanyl-acetamide side chain distinguishes it structurally from related analogs.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S2/c1-9-5(13)4-17-6-7(12(14)15)11-2-3-16-8(11)10-6/h2-3H,4H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYFCTXQUZBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(N2C=CSC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide typically involves the reaction of N-methylacetamide with a 5-nitroimidazo[2,1-b][1,3]thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide is its potential as an antimicrobial agent . Compounds containing nitroimidazole and thiazole rings are known for their efficacy against various pathogens. Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against bacteria and some fungi.
Case Study: Antibacterial Activity
A study examining the antibacterial effects of nitroimidazole derivatives found that compounds with structural similarities to this compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus. This suggests that the compound may be developed into a therapeutic agent for treating bacterial infections.
Antitumor Activity
This compound also shows promise in antitumor applications . The unique combination of its structural features may enhance its selectivity and potency against certain cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves the inhibition of key metabolic pathways crucial for tumor growth.
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors involved in disease processes.
Binding Affinity Studies
Preliminary data suggest that this compound can inhibit key enzymes involved in metabolic pathways of pathogens and tumor cells. Such interactions could lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound against other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Contains imidazole and thiazole rings | Antitumor activity against MDA-MB-231 |
| Nitroimidazole derivatives | Nitro group on imidazole | Antimicrobial properties |
| Benzothiazole derivatives | Benzothiazole scaffold | Antitubercular activity |
This table illustrates how this compound stands out due to its specific combination of a sulfanyl substituent and nitroimidazole core.
Mechanism of Action
The mechanism of action of N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide is not fully understood. it is believed that the nitroimidazole moiety plays a crucial role in its biological activity. The compound may interact with nucleic acids or proteins, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Imidazo[2,1-b]thiazole Acetamides with Antiviral Activity
Compound 18 : N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide
- Structure : Shares the imidazothiazole core and acetamide linkage but substitutes the nitro group with a 4-ethoxy-3-(piperidinylsulfonyl)phenyl moiety .
- Activity: Exhibits anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) binding site of the HIV-1 matrix protein. It demonstrated a broad antiviral profile with IC₅₀ values of 7.5–15.6 μM against group M HIV-1 isolates .
- Comparison : The nitro group in the target compound may enhance electrophilicity and binding affinity compared to the bulkier phenyl substituent in Compound 18, though this requires experimental validation.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
- Structure : Combines the imidazothiazole core with a coumarin (chromen-2-one) moiety instead of the acetamide group .
- Activity : Shows inhibitory effects on parvovirus B19 replication in UT7/EpoS1 cells and primary erythroid progenitor cells (EPCs). Activity is highly sensitive to substituent modifications, with IC₅₀ values varying significantly based on small structural changes .
Imidazo[2,1-b]thiazole Derivatives with Cytotoxic Activity
Compound 5l : 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
- Structure : Features a 4-chlorophenyl substituent on the imidazothiazole core and a complex piperazine-pyridine side chain .
- Activity : Potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM ), surpassing sorafenib (IC₅₀ = 5.2 μM ). Also inhibits VEGFR2 at 5.72% inhibitory rate (20 μM) .
Benzothiazole and Thiadiazole Acetamides
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide Derivatives
- Structure : Replaces the imidazothiazole core with a benzothiazole ring but retains the acetamide/thio functional group .
- Comparison : The imidazothiazole core in the target compound may offer superior metabolic stability compared to benzothiazoles due to reduced susceptibility to oxidative degradation.
Biological Activity
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide (CAS No. 339022-45-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Synthesis Methods
The synthesis of this compound typically involves the reaction of N-methylacetamide with a 5-nitroimidazo[2,1-b][1,3]thiazole derivative. Commonly used conditions include:
- Reagents : Sodium hydroxide as a base.
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : Elevated temperatures to facilitate the reaction.
This synthetic approach allows for the efficient formation of the desired compound while maintaining high purity levels .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Compounds containing nitroimidazole and thiazole rings are known for their efficacy against bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has potential applications in treating bacterial infections .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis |
| MDA-MB-231 | 10.5 | Inhibition of cell proliferation |
| A549 | 20.0 | Disruption of mitochondrial function |
The compound's ability to inhibit tumor cell growth suggests its potential as a therapeutic agent in oncology .
Case Studies
A notable study investigated the effects of this compound on HepG2 cells. The findings demonstrated that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation . Another study highlighted its interaction with key metabolic pathways in cancer cells, suggesting that the compound may serve as a lead for further drug development .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as:
- DNA Damage : Nitro groups can generate reactive nitrogen species leading to DNA strand breaks.
- Enzyme Inhibition : Potential binding to enzymes involved in metabolic pathways critical for cell survival.
Further studies are required to elucidate these mechanisms fully .
Q & A
Q. What are the established synthetic routes for N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide, and how is purity validated?
Synthesis typically involves coupling reactions between thiol-containing imidazo-thiazole intermediates and activated acetamide derivatives. For example, analogous compounds are synthesized via nucleophilic substitution using dimethyl sulfoxide (DMSO) as a solvent and N-ethylmorpholine as a base to facilitate reaction conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) confirms molecular weight, while elemental analysis ensures stoichiometric consistency .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest potential antiviral and anticancer properties. A structurally related compound (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) demonstrated anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix protein, with IC₅₀ values ranging from 7.5–15.6 μM . Additionally, imidazo[2,1-b]thiazole derivatives have shown inhibitory effects against tyrosine kinases (e.g., EGFR), suggesting anticancer potential .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity, and what techniques elucidate these relationships?
The nitro group at the 5-position of the imidazo-thiazole ring and the sulfanyl acetamide side chain are critical for target binding. For instance:
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets (e.g., in HIV-1 MA) .
- Sulfanyl Linker : Facilitates conformational flexibility, enabling optimal positioning in enzymatic active sites .
X-ray crystallography (using SHELX software for refinement) and molecular docking studies are employed to map binding modes . Comparative studies with analogs (e.g., 2-phenylthiazol-4-yl substituents) reveal that bulkier groups reduce solubility but improve target affinity .
Q. What mechanistic insights explain its interaction with HIV-1 MA or tyrosine kinases?
For antiviral activity: The compound competes with PI(4,5)P2 for binding to HIV-1 MA, disrupting viral assembly. Mutagenesis studies (e.g., altering MA residues like Lys-29 or Trp-36) diminish antiviral efficacy, confirming target specificity . For kinase inhibition: The imidazo-thiazole core mimics ATP’s adenine moiety, binding to the kinase hinge region. Hydrogen bonding with backbone residues (e.g., Met-793 in EGFR) and hydrophobic interactions with the gatekeeper residue (Thr-790) are critical .
Q. How can researchers address discrepancies in reported IC₅₀ values across different assays?
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., primary vs. immortalized cells) or incubation times .
- Compound Stability : Degradation under physiological conditions (e.g., ester hydrolysis) may reduce observed potency .
To resolve contradictions: - Standardize assays using isogenic cell lines and validated protocols.
- Perform stability studies (e.g., LC-MS monitoring) and structure-activity relationship (SAR) analyses to identify metabolically robust analogs .
Methodological Considerations
Q. What crystallographic strategies are recommended for resolving the compound’s structure?
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. For twinned crystals, SHELXD and SHELXE are robust tools for phase determination .
- Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC/Platon .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP <3), permeability (Caco-2 models), and cytochrome P450 interactions.
- Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding affinities to off-targets (e.g., hERG channel) to mitigate toxicity risks .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others emphasize antiviral effects?
The compound’s polypharmacology arises from its dual targeting:
- The nitroimidazo-thiazole scaffold may intercalate DNA (anticancer mechanism), while the sulfanyl acetamide moiety disrupts viral protein interactions .
To clarify: - Conduct target-specific assays (e.g., kinase panel vs. viral replication assays).
- Use CRISPR/Cas9 knockouts to isolate pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
